molecular formula C20H34O4 B223318 11,12-DiHETrE CAS No. 192461-95-3

11,12-DiHETrE

Cat. No.: B223318
CAS No.: 192461-95-3
M. Wt: 338.5 g/mol
InChI Key: LRPPQRCHCPFBPE-KROJNAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

11,12-DiHETrE can be synthesized through the dihydroxylation of arachidonic acid. The reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification methods, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

11,12-DiHETrE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

11,12-DiHETrE can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific dihydroxylation pattern and its role in the metabolism of arachidonic acid. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

192461-95-3

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-

InChI Key

LRPPQRCHCPFBPE-KROJNAHFSA-N

SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

Synonyms

(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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